molecular formula C14H21NO3 B7585870 N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide

N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide

Cat. No. B7585870
M. Wt: 251.32 g/mol
InChI Key: HLBOTDZMEULPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It was developed by Abbott Laboratories for the treatment of chronic pain and has shown promising results in preclinical studies.

Mechanism of Action

N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide blocks T-type calcium channels, which are involved in the transmission of pain signals in the nervous system. By blocking these channels, N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide reduces the excitability of neurons and decreases the transmission of pain signals. T-type calcium channels are also involved in the regulation of neuronal excitability, and their blockade by N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide may have additional effects on neuronal function.
Biochemical and Physiological Effects:
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide has been shown to have potent analgesic effects in preclinical models of chronic pain. It has also been shown to reduce the frequency and duration of epileptic seizures in animal models. N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide has a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Advantages and Limitations for Lab Experiments

N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide is a potent and selective T-type calcium channel blocker, which makes it a valuable tool for studying the role of these channels in pain transmission and neuronal function. However, its potency and selectivity may also limit its use in certain experiments, as it may have off-target effects on other calcium channels or ion channels.

Future Directions

There are several future directions for the study of N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide. One area of interest is the development of more potent and selective T-type calcium channel blockers, which may have improved efficacy and safety profiles. Another area of interest is the investigation of the role of T-type calcium channels in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the clinical development of N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide for the treatment of chronic pain and epilepsy is an important future direction, as it may provide a new treatment option for these conditions.

Synthesis Methods

The synthesis of N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide involves several steps, starting from commercially available starting materials. The key step involves the formation of the cyclobutyl ring, which is achieved through a Diels-Alder reaction. The final product is obtained through a series of purification steps, including chromatography and recrystallization.

Scientific Research Applications

N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and osteoarthritis pain. It has been shown to have potent analgesic effects in these models, with a favorable safety profile. N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide has also been investigated for its potential use in the treatment of epilepsy, as T-type calcium channels are involved in the generation of epileptic seizures.

properties

IUPAC Name

N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-9-6-7-18-11(9)12(16)15-10-8-14(4,17-5)13(10,2)3/h6-7,10H,8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBOTDZMEULPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2CC(C2(C)C)(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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